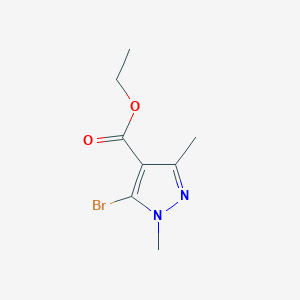
5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine, commonly known as FSCPX, is a selective antagonist of the P2X4 receptor. This receptor is a member of the purinergic family of receptors, which are involved in the regulation of various physiological processes, including inflammation, pain, and immune responses. FSCPX has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neuroinflammation, and cancer.
Wirkmechanismus
FSCPX selectively blocks the P2X4 receptor, which is involved in the regulation of various physiological processes, including inflammation, pain, and immune responses. By blocking this receptor, FSCPX reduces the activity of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation and chronic pain.
Biochemical and Physiological Effects:
FSCPX has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and neuroinflammation. It has also been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the progression of neuroinflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FSCPX has several advantages for lab experiments, including its high selectivity for the P2X4 receptor, its potency, and its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential off-target effects on other purinergic receptors.
Zukünftige Richtungen
Future research on FSCPX could focus on its potential therapeutic applications in various diseases, including chronic pain, neuroinflammation, and cancer. It could also explore the development of more potent and selective P2X4 receptor antagonists, as well as the optimization of the synthesis method for FSCPX. Additionally, research could investigate the potential use of FSCPX as a tool for studying the role of the P2X4 receptor in various physiological processes.
Synthesemethoden
FSCPX can be synthesized by reacting 5-fluorosulfonyloxypyridine-3-carboxylic acid with 2-methylmorpholine in the presence of ethyl chloroformate and triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into FSCPX through a series of steps involving purification and crystallization.
Wissenschaftliche Forschungsanwendungen
FSCPX has been studied extensively in the field of neuroscience for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. FSCPX has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-3-11-8-20-9(2)7-16(11)13(17)10-4-12(6-15-5-10)21-22(14,18)19/h4-6,9,11H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCRBDRAWHTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)

![11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2364547.png)



![3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)


![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
